
YO-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YO-2 is a selective plasmin inhibitor. YO-2 induces thymocyte apoptosis via activation of caspase cascade.
Aplicaciones Científicas De Investigación
Yo-Yo Tests in Sports Performance
Yo-Yo Intermittent Recovery Level 2 Test (Yo-Yo IR2) in Soccer : The Yo-Yo IR2 test, used in soccer, assesses an athlete's ability to perform intense intermittent exercise with high aerobic and anaerobic energy turnover. The test has proven to be a sensitive tool for differentiating performance levels and is linked to other performance markers like VO2max and ITT performance (Krustrup et al., 2006).
Comparison of Trained vs. Untrained Men : Comparing trained soccer players and untrained men in the Yo-Yo IE2 test revealed significant differences in performance and physiological responses, indicating its effectiveness in distinguishing between different fitness levels (Krustrup et al., 2015).
Yo-Yo Test and VO2max Association : The relationship between Yo-Yo test scores and VO2max values was studied, showing that the Yo-Yo test can reliably measure aerobic fitness, similar to the 20-meter shuttle run (Thomas et al., 2006).
Yo-Yo Tests in Women's Soccer
- Elite Female Soccer Populations : The application of the Yo-Yo IE2 test in elite female soccer players demonstrated its ability to indicate match-specific physical capacity and showed sensitivity in differentiating performance across various competitive levels and seasons (Bradley et al., 2014).
Yo-Yo Tests in Australian Football
Yo-Yo IR2 and Australian Football Performance : A study on Australian football (AF) players revealed a significant relationship between the Yo-Yo IR2 test score and match performance, highlighting its utility in predicting player performance in this sport (Mooney et al., 2011).
Impact of Physical Capacity and Interchange Periods : Another study in Australian football investigated the influence of physical capacity and interchange periods on match performance, indicating the Yo-Yo IR2 test’s role in understanding these dynamics (Mooney et al., 2013).
Medical Research Applications
Paraneoplastic Cerebellar Degenerations with Anti-Yo Antibodies (Yo-PCD) : In a medical context, Yo-PCD, associated with ovarian carcinomas, involves immune response against neuronal antigens expressed by tumor cells. Studies have characterized these tumors, revealing insights into the immune tolerance breakdown in Yo-PCD (Small et al., 2018).
P2X7 Receptor Activation : A method involving YO-PRO-1 fluorescent dye provides insights into P2X7 receptor activation, which is relevant in various pathological conditions including cancer (Rat et al., 2017).
General Applications
Yo-Yo Intermittent Recovery Test : The Yo-Yo intermittent recovery tests are used to evaluate an individual's ability to perform intense exercise and have been shown to be more sensitive in measuring performance changes than maximum oxygen uptake (Bangsbo et al., 2008).
Reliability of Yo-Yo Intermittent Endurance Level 2 Test : The reliability of the Yo-Yo IE2 test was studied in different team sports, suggesting its utility as an alternative for assessing intermittent high-intensity running ability (Papanikolaou et al., 2019).
Propiedades
Número CAS |
288254-44-4 |
|---|---|
Nombre del producto |
YO-2 |
Fórmula molecular |
C31H46N4O3 |
Peso molecular |
522.73 |
Nombre IUPAC |
(1r,4S)-4-(aminomethyl)-N-((S)-1-(octylamino)-1-oxo-3-(4-(pyridin-4-ylmethoxy)phenyl)propan-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H46N4O3/c1-2-3-4-5-6-7-18-34-31(37)29(35-30(36)27-12-8-25(22-32)9-13-27)21-24-10-14-28(15-11-24)38-23-26-16-19-33-20-17-26/h10-11,14-17,19-20,25,27,29H,2-9,12-13,18,21-23,32H2,1H3,(H,34,37)(H,35,36)/t25-,27-,29-/m0/s1 |
Clave InChI |
ZBCXDUNUUKRQSV-RWPDHJIBSA-N |
SMILES |
CCCCCCCCNC([C@@H](NC([C@@H]1CC[C@H](CC1)CN)=O)CC2=CC=C(C=C2)OCC3=CC=NC=C3)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
YO-2; YO 2; YO2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



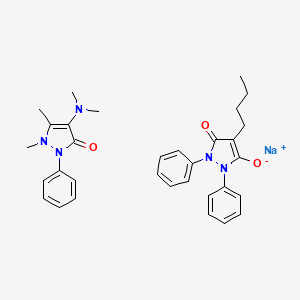
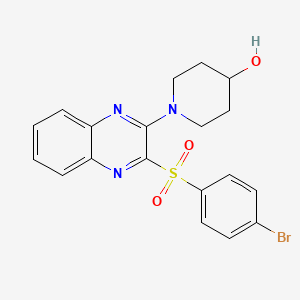
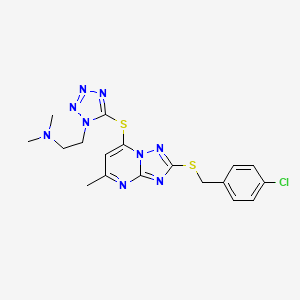
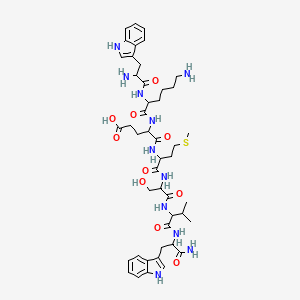
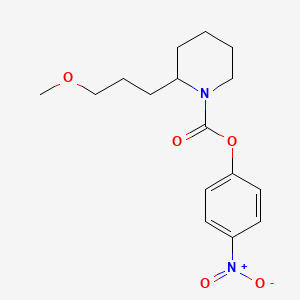
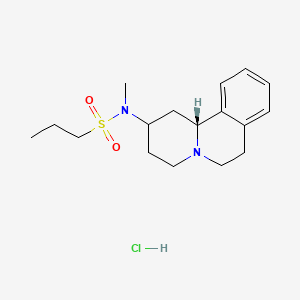
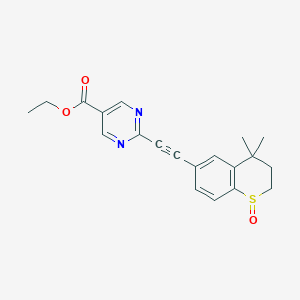
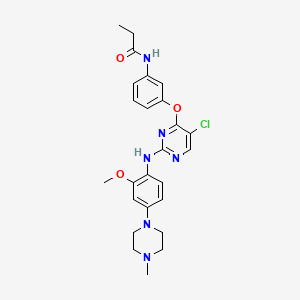
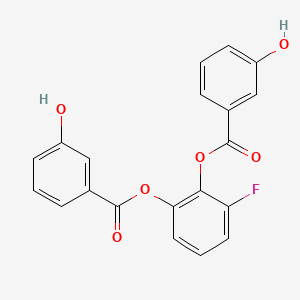
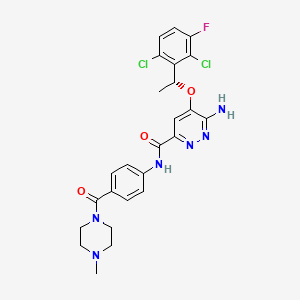
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)